rac-tert-butyl (2R,3S)-3-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis
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Overview
Description
Rac-tert-butyl (2R,3S)-3-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis, is a highly specialized chemical compound featuring a distinct piperidine ring structure substituted with hydroxy and trifluoromethyl groups. This compound finds applications in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Key Reagents
Piperidine derivatives.
Trifluoromethylated reagents.
tert-Butyl chloroformate.
Base such as triethylamine.
Solvents like dichloromethane.
Synthesis Steps
Step 1: : The reaction begins with the formation of the piperidine ring, typically via cyclization of suitable precursor molecules.
Step 2: : Introduction of the trifluoromethyl group is performed using a suitable trifluoromethylation reagent under controlled conditions.
Step 3: : Hydroxylation at the 3-position of the piperidine ring is achieved through regioselective hydroxylation reactions.
Step 4: : Finally, tert-butyl (2R,3S)-3-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is formed via esterification with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
On an industrial scale, this compound is synthesized using high-yield and scalable processes, often involving advanced techniques like continuous flow synthesis to enhance efficiency and purity. Precise temperature control, high-pressure reactors, and advanced purification methods such as column chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxygen functionalities.
Reduction: : Reduction can be used to convert the hydroxy group to other groups like alkoxy or amine.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the piperidine ring further.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, PCC (Pyridinium chlorochromate).
Reducing agents: : Sodium borohydride, Lithium aluminum hydride.
Substitution reagents: : Halides, organometallic reagents.
Major Products
These reactions yield a variety of derivatives such as:
Oxidized products with additional functional groups.
Reduced analogs with modified hydroxy or trifluoromethyl groups.
Substituted derivatives with varied side chains.
Scientific Research Applications
Rac-tert-butyl (2R,3S)-3-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is valuable in:
Chemistry: : Used as an intermediate in complex organic synthesis and as a catalyst.
Biology: : Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: : Explored for therapeutic potentials in treating conditions involving the nervous system.
Industry: : Utilized in manufacturing advanced materials and in fine chemical production.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets such as enzymes and receptors. The trifluoromethyl group and the piperidine ring's unique conformation enable specific binding to these targets, modulating their activity and triggering downstream biological effects. Pathways involving neurotransmitter regulation and enzyme inhibition are particularly influenced.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate: : Differs mainly in the absence of the trifluoromethyl group, affecting its chemical reactivity and biological activity.
tert-Butyl (2R,3S)-3-hydroxy-2-(difluoromethyl)piperidine-1-carboxylate: : The difluoromethyl group alters its electronic properties, resulting in varied interaction with molecular targets.
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate: : Incorporates a phenyl group, which significantly changes its steric and electronic characteristics.
Uniqueness
Rac-tert-butyl (2R,3S)-3-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate's uniqueness lies in its trifluoromethyl group, which imparts significant electron-withdrawing effects and influences its interaction with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2639390-20-6 |
---|---|
Molecular Formula |
C11H18F3NO3 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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